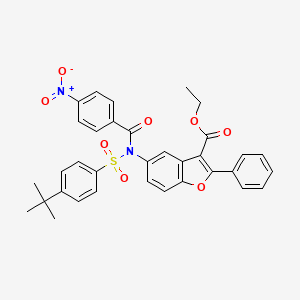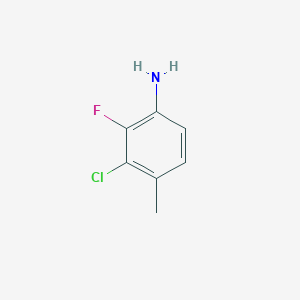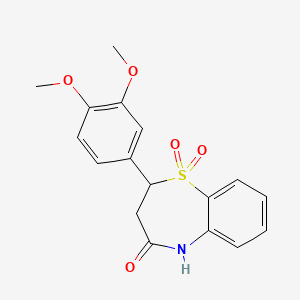![molecular formula C20H18ClN5 B2362068 4-[4-(4-clorofenil)piperazin-1-il]-5H-pirimido[5,4-b]indol CAS No. 338419-62-8](/img/structure/B2362068.png)
4-[4-(4-clorofenil)piperazin-1-il]-5H-pirimido[5,4-b]indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
The compound 4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole, also known as 1-(4-chlorophenyl)-4-{5H-pyrimido[5,4-b]indol-4-yl}piperazine, primarily targets the 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in steroid hormone metabolism, and its inhibition can have significant therapeutic implications .
Mode of Action
The interaction of 1-(4-chlorophenyl)-4-{5H-pyrimido[5,4-b]indol-4-yl}piperazine with its target AKR1C3 involves the formation of hydrogen bonds between the carbonyl oxygen of the drug and the amino acids Tyrosine 55 and Histidine 117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phenylalanine 311 .
Biochemical Pathways
The inhibition of AKR1C3 by 1-(4-chlorophenyl)-4-{5H-pyrimido[5,4-b]indol-4-yl}piperazine affects the steroid hormone metabolism pathway . This can lead to downstream effects such as the modulation of hormone levels and the potential disruption of cancer cell growth .
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance
Result of Action
The molecular and cellular effects of 1-(4-chlorophenyl)-4-{5H-pyrimido[5,4-b]indol-4-yl}piperazine’s action primarily involve the inhibition of AKR1C3, leading to the modulation of steroid hormone metabolism . This can potentially disrupt the growth of cancer cells, providing a therapeutic benefit .
Análisis Bioquímico
Biochemical Properties
The compound 4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole has been found to interact with the enzyme AKR1C3, an aldo-keto reductase . This interaction is characterized by H-bonding between the carbonyl oxygen of the compound and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Cellular Effects
It has been shown to exhibit notable cytotoxicity in HepG2 cells and THP-1 cells .
Molecular Mechanism
The molecular mechanism of action of 4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole involves its interaction with the enzyme AKR1C3 . The compound binds to the enzyme’s active site, leading to the inhibition of the enzyme’s activity . This interaction is facilitated by the compound’s lipophilic electron-withdrawing substituents on the phenyl ring and an H-bond acceptor on the other terminal ring .
Métodos De Preparación
The synthesis of 4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a primary amine, formaldehyde, and a secondary amine are reacted to form the piperazine ring.
Substitution with chlorophenyl group: The piperazine ring is then substituted with a chlorophenyl group using a suitable chlorinating agent under controlled conditions.
Cyclization to form the indole ring: The final step involves cyclization to form the indole ring, which can be achieved through various cyclization reactions, such as the Fischer indole synthesis.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole can be compared with other similar compounds, such as:
Cetirizine hydrochloride: This compound also contains a piperazine ring substituted with a chlorophenyl group and is used as an antihistamine.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a similar piperazine ring structure and has shown promising antibacterial activity.
The uniqueness of 4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole lies in its specific substitution pattern and the resulting biological activities, which differentiate it from other similar compounds.
Propiedades
IUPAC Name |
4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c21-14-5-7-15(8-6-14)25-9-11-26(12-10-25)20-19-18(22-13-23-20)16-3-1-2-4-17(16)24-19/h1-8,13,24H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTFHQPCBZEHOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=NC4=C3NC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide](/img/structure/B2361985.png)

![3-isopropyl-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2361987.png)
![2,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2361989.png)


![3,4,5-triethoxy-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2361993.png)


![N-(4-chlorophenyl)-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2361998.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2362004.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2362007.png)
